Isopropyl 3-amino-4-methylbenzoate chemical properties
Isopropyl 3-amino-4-methylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Isopropyl 3-amino-4-methylbenzoate
Introduction
Isopropyl 3-amino-4-methylbenzoate is an aromatic organic compound featuring a benzoate core structure substituted with an amino group, a methyl group, and an isopropyl ester functional group. Its strategic arrangement of functional groups—a nucleophilic amine, a sterically accessible ester, and a substituted aromatic ring—renders it a valuable and versatile intermediate in the field of organic synthesis.
Primarily leveraged in the pharmaceutical industry, this compound serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its utility is underscored by its role as a precursor to scaffolds found in targeted therapies, particularly in oncology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral characteristics, reactivity profile, and its applications in drug development for an audience of researchers and medicinal chemists.
Physicochemical Properties
Isopropyl 3-amino-4-methylbenzoate is typically a white crystalline solid or powder.[1] It exhibits good solubility in common organic solvents like alcohols and ethers, while its solubility in water is low, a characteristic typical of moderately sized organic esters.[1] A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | Propan-2-yl 3-amino-4-methylbenzoate | [2] |
| CAS Number | 21447-47-2 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1] |
| Appearance | White crystalline solid or powder | [1] |
| Boiling Point | 317.3 ± 22.0 °C (Predicted) | [1][3] |
| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 169.5 °C | [1][3] |
| pKa | 3.40 ± 0.10 (Predicted, for the amine) | [1] |
| LogP | 2.49 | [2] |
| Refractive Index | 1.54 | [1][3] |
| Vapor Pressure | 0.000389 mmHg at 25°C | [1][3] |
Synthesis and Mechanistic Considerations
The most direct and common method for preparing Isopropyl 3-amino-4-methylbenzoate is through the Fischer esterification of its parent carboxylic acid, 3-amino-4-methylbenzoic acid, with isopropanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available reagents.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of isopropanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, and thus, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure adapted from standard esterification methods for analogous compounds.[4]
Materials:
-
3-amino-4-methylbenzoic acid (1.0 eq)
-
Isopropanol (serving as solvent and reagent, ≥ 20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1.0 eq) and an excess of isopropanol (≥ 20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount) to the suspension. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Ensure the final pH is neutral or slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Isopropyl 3-amino-4-methylbenzoate can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a white solid.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of Isopropyl 3-amino-4-methylbenzoate.
Spectral Analysis
While specific, verified spectral data for Isopropyl 3-amino-4-methylbenzoate is not widely published, its structure allows for a reliable prediction of its key spectral features based on data from closely related analogues like Methyl 3-amino-4-methylbenzoate and Isopropyl 4-aminobenzoate.[5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Amine Protons: A broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm), which can exchange with D₂O.
-
Isopropyl Group: A septet for the methine (-CH) proton (approx. 5.0-5.3 ppm) and a doublet for the two equivalent methyl (-CH₃) groups (approx. 1.2-1.4 ppm).
-
Ring Methyl Group: A singlet for the aromatic methyl group (approx. 2.1-2.3 ppm).
-
-
¹³C NMR: The carbon NMR would display 11 unique signals, including three in the aliphatic region (isopropyl and ring methyl carbons) and eight in the aromatic/carbonyl region. The carbonyl carbon of the ester would be the most downfield signal (approx. 165-170 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
N-H stretching of the primary amine as two distinct sharp bands in the 3300-3500 cm⁻¹ region.
-
A strong C=O stretching absorption for the ester carbonyl group around 1700-1720 cm⁻¹.
-
C-O stretching bands for the ester linkage in the 1100-1300 cm⁻¹ region.
-
C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 193). Key fragmentation patterns would likely include the loss of the isopropyl group and subsequent fragmentation of the benzoyl portion.
Reactivity and Applications in Drug Development
The synthetic value of Isopropyl 3-amino-4-methylbenzoate stems from the differential reactivity of its functional groups. The aromatic amine is a potent nucleophile and can readily undergo a variety of transformations.
Key Reactions:
-
Acylation/Amidation: The amino group can be acylated with acid chlorides or activated carboxylic acids to form amides. This is a fundamental step in building more complex molecular architectures.
-
Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer reactions).[8]
-
Ester Manipulation: The isopropyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be converted to an amide via aminolysis.
Role as a Pharmaceutical Intermediate
The primary application of this compound and its close analogues is as an intermediate in the synthesis of targeted cancer therapies.[1] The methyl ester, Methyl 3-amino-4-methylbenzoate, is a well-documented precursor in the industrial synthesis of Bcr-Abl tyrosine kinase inhibitors like Nilotinib and Imatinib , which are used to treat chronic myeloid leukemia (CML).[9] The isopropyl ester serves the same strategic purpose, providing a scaffold that is elaborated into the final drug molecule.
The core synthetic strategy involves the reaction of the amino group with a substituted pyrimidine ring, followed by amidation of the ester (or the hydrolyzed carboxylic acid) to install the final side chain of the drug.
Caption: Conceptual role of Isopropyl 3-amino-4-methylbenzoate in API synthesis.
Safety and Handling
Isopropyl 3-amino-4-methylbenzoate is considered to have relatively low toxicity under normal conditions of use.[1] However, as with all laboratory chemicals, appropriate safety precautions should be taken. The related methyl ester is classified under GHS with warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] Therefore, it is prudent to handle the isopropyl ester with similar care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1] Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Isopropyl 3-amino-4-methylbenzoate is a synthetically important molecule whose value is defined by its utility as a scaffold in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an ideal starting point for constructing complex, biologically active compounds. For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
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SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. Available at: [Link]
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Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(10). Available at: [Link]
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Blasco, R., Wittich, R. M., Mallavarapu, M., Timmis, K. N., & Pieper, D. H. (1995). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]
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Frizzo, C. P., et al. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Pharmaceuticals (Basel). Available at: [Link]
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Al-Ostath, R. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]
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